molecular formula C11H17N3 B13070636 3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine

3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13070636
M. Wt: 191.27 g/mol
InChI Key: OFCXQPCTYMXFPS-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[221]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistency in product quality. This often requires the use of advanced equipment and techniques to control reaction parameters and monitor the progress of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(Bicyclo[2.2.1]heptan-2-YL)-4-methyl-1H-pyrazol-5-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the bicyclic structure with the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-6-10(13-14-11(6)12)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H3,12,13,14)

InChI Key

OFCXQPCTYMXFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2CC3CCC2C3

Origin of Product

United States

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